molecular formula C9H7N3 B12963314 6-Methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile

6-Methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile

Katalognummer: B12963314
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: MXJLSKCORMSYOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a pyrrolo[1,2-a]pyrimidine core with a methyl group at the 6th position and a cyano group at the 3rd position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyrrolo[1,2-a]pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

6-Methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 6-Methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, it may inhibit kinases involved in cell proliferation, making it useful in cancer treatment .

Vergleich Mit ähnlichen Verbindungen

6-Methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile can be compared with other pyrrolopyrimidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Eigenschaften

Molekularformel

C9H7N3

Molekulargewicht

157.17 g/mol

IUPAC-Name

6-methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C9H7N3/c1-7-2-3-9-11-5-8(4-10)6-12(7)9/h2-3,5-6H,1H3

InChI-Schlüssel

MXJLSKCORMSYOG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C2N1C=C(C=N2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.